molecular formula C26H16FN3O4 B11390181 N-(2-benzoyl-1-benzofuran-3-yl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(2-benzoyl-1-benzofuran-3-yl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11390181
M. Wt: 453.4 g/mol
InChI Key: SNNPBABJXBAISQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-1-benzofuran-3-yl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, also known by its chemical formula C24H14FNO4, is a complex heterocyclic compound. Let’s break down its structure:

  • The core of the molecule consists of a dihydropyridazine ring, which is a six-membered ring containing both nitrogen and oxygen atoms.
  • The benzofuran moiety (a fused benzene and furan ring system) is attached to one side of the dihydropyridazine ring.
  • On the other side, a benzoyl group (C6H5C(O)) and a fluorophenyl group (C6H4F) are linked.

Properties

Molecular Formula

C26H16FN3O4

Molecular Weight

453.4 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C26H16FN3O4/c27-17-10-12-18(13-11-17)30-15-14-20(31)23(29-30)26(33)28-22-19-8-4-5-9-21(19)34-25(22)24(32)16-6-2-1-3-7-16/h1-15H,(H,28,33)

InChI Key

SNNPBABJXBAISQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NN(C=CC4=O)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate precursors, followed by cyclization. For example:

    Benzofuran Synthesis: Start with 2-hydroxybenzaldehyde and an appropriate ketone (e.g., acetophenone) to form the benzofuran ring.

    Dihydropyridazine Formation: Combine the benzofuran intermediate with an α,β-unsaturated ketone (such as acryloyl chloride) to form the dihydropyridazine ring.

    Functional Group Modifications: Introduce the benzoyl and fluorophenyl groups using appropriate reagents.

Industrial Production: While laboratory-scale synthesis is well-documented, industrial production methods may involve more efficient and scalable processes. Unfortunately, specific industrial routes for this compound are not widely available in the literature.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The benzofuran and dihydropyridazine rings can undergo oxidation reactions, yielding various products.

    Reduction: Reduction of the carbonyl group (benzoyl) or the double bond in the dihydropyridazine ring may occur.

    Substitution: The fluorophenyl group is susceptible to substitution reactions.

Common Reagents:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various halogenating agents (e.g., N-bromosuccinimide, N-chlorosuccinimide).

Major Products: The specific products depend on reaction conditions and substituents. Oxidation may lead to ring-opening or functional group modifications.

Scientific Research Applications

This compound has diverse applications:

    Medicine: It may exhibit pharmacological properties, but further research is needed.

    Chemical Biology: Researchers explore its interactions with biological macromolecules.

    Materials Science: Its unique structure could inspire novel materials.

Mechanism of Action

The exact mechanism remains elusive. Potential molecular targets include enzymes, receptors, or cellular pathways. Further studies are crucial to unravel its effects.

Comparison with Similar Compounds

: Example reference. : Another reference.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.